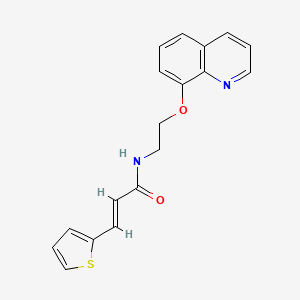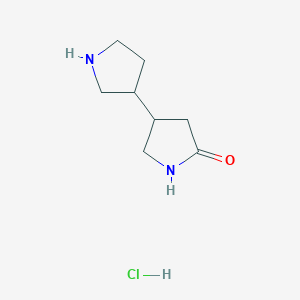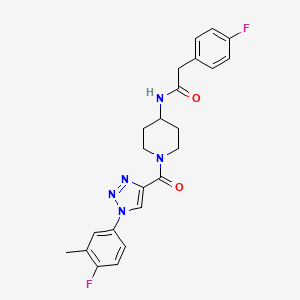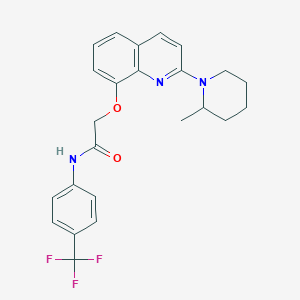
4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
A sensitive and selective method for the determination of a non-peptide oxytocin receptor antagonist in human plasma highlights the importance of analytical techniques in quantifying compounds with similar chemical structures, including 4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one, for pharmacokinetic studies. This methodology involves liquid-liquid extraction followed by pre-column derivatization and HPLC with fluorescence detection, illustrating the compound's analytical relevance in biomedical research (Kline, Kusma, & Matuszewski, 1999).
Receptor Ligand Binding
Research on 1-(Arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one derivatives, including similar structures to the compound of interest, has identified them as having high binding affinities for serotonin receptors, such as 5-HT(6). This discovery is significant for developing new therapeutic agents targeting neurological and psychiatric disorders (Park et al., 2011).
Atypical Antipsychotic Agents
A novel series of (piperazin-1-yl-phenyl)-arylsulfonamides, related to 4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one, demonstrated high affinities for both 5-HT(2C) and 5-HT(6) receptors, indicating their potential as atypical antipsychotic agents. This research underscores the compound's relevance in exploring new treatments for psychiatric disorders (Park et al., 2010).
Computational Chemistry Applications
The compound's structure has been used in computational studies to understand its electronic properties and chemical reactivity. These studies, including density functional theory (DFT) analyses, provide insights into the molecular behavior, stability, and interaction potential of similar compounds, which are critical for rational drug design and material science (Gültekin et al., 2020).
Molecular Interaction Studies
Investigations into the tautomeric properties and molecular interactions of related compounds, such as controlled shifts in tautomeric equilibrium upon protonation/deprotonation, highlight the compound's role in advancing our understanding of chemical and pharmaceutical sciences. These studies provide valuable information on the dynamic behavior of molecules under different conditions and their implications for drug design (Deneva et al., 2013).
Eigenschaften
IUPAC Name |
4-methyl-5-(1-methylsulfonylpiperidin-3-yl)-2-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-22-19(17-10-6-12-23(13-17)28(2,26)27)21-24(20(22)25)14-16-9-5-8-15-7-3-4-11-18(15)16/h3-5,7-9,11,17H,6,10,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMUUMHUBUYNHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=CC3=CC=CC=C32)C4CCCN(C4)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide](/img/structure/B2397800.png)
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2397801.png)

![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)
![2,4-dichlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2397808.png)
![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2397812.png)
![N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2397813.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide](/img/structure/B2397816.png)
![3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2397819.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one](/img/structure/B2397822.png)